Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride
CAS No.: 1279865-13-2
Cat. No.: VC3091074
Molecular Formula: C8H10Cl2N2O2
Molecular Weight: 237.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279865-13-2 |
|---|---|
| Molecular Formula | C8H10Cl2N2O2 |
| Molecular Weight | 237.08 g/mol |
| IUPAC Name | methyl 2-chloro-4-hydrazinylbenzoate;hydrochloride |
| Standard InChI | InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-3-2-5(11-10)4-7(6)9;/h2-4,11H,10H2,1H3;1H |
| Standard InChI Key | JNTOSNVHYARJNT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)NN)Cl.Cl |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)NN)Cl.Cl |
Introduction
Chemical Identity and Properties
Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride is a crystalline compound with distinct chemical and physical properties that make it valuable for research applications. The following table summarizes its key chemical identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Number | 1279865-13-2 |
| Molecular Formula | C₈H₁₀Cl₂N₂O₂ |
| Molecular Weight | 237.08 g/mol |
| IUPAC Name | methyl 2-chloro-4-hydrazinylbenzoate;hydrochloride |
| Standard InChI | InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-3-2-5(11-10)4-7(6)9;/h2-4,11H,10H2,1H3;1H |
| Standard InChIKey | JNTOSNVHYARJNT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)NN)Cl.Cl |
| PubChem Compound ID | 75480467 |
The compound contains a benzoic acid methyl ester structure with a chlorine atom at position 2 and a hydrazinyl group at position 4, forming a hydrochloride salt. This specific arrangement of functional groups contributes to its distinctive chemical reactivity and biological activity profile.
Structural Characteristics
Functional Groups
The molecule contains several key functional groups that define its chemical behavior:
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Methyl ester group (-COOCH₃) - Contributes to its lipophilicity and potential for hydrolysis
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Chloro substituent at position 2 - Influences the electron distribution and reactivity
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Hydrazinyl group (-NH-NH₂) at position 4 - Provides a nucleophilic center and hydrogen bonding capabilities
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Hydrochloride salt formation - Enhances water solubility compared to the free base
The presence of both electron-withdrawing (chloro) and electron-donating (hydrazinyl) groups creates an interesting electronic distribution across the benzene ring.
Structural Comparison with Related Compounds
Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride can be differentiated from similar compounds by its specific substitution pattern. For example:
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Unlike Methyl 4-hydrazinylbenzoate hydrochloride (CAS: 6296-89-5), it contains a chlorine atom at position 2
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Unlike Methyl 5-chloro-2-hydrazinylbenzoate (CAS: 1261105-30-9), it has the chloro and hydrazinyl groups at different positions (2 and 4 vs. 5 and 2)
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Unlike 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS: 44557934), it contains a methyl ester group rather than a methyl group
Biological Activities
Antimicrobial Properties
Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride has demonstrated potential antimicrobial activity in preliminary studies. The hydrazinyl group, in particular, is known to contribute to antimicrobial effects in various chemical scaffolds.
Research Applications
Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride serves as a versatile scaffold for various research applications:
Medicinal Chemistry
The compound can serve as a starting point for medicinal chemistry efforts aimed at developing new therapeutic agents. Its core structure can be modified to optimize properties such as:
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Potency against specific targets
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Selectivity to reduce off-target effects
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Pharmacokinetic properties (absorption, distribution, metabolism, excretion)
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Reduced toxicity
Chemical Biology
The compound may be used in chemical biology studies to:
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Probe biological systems
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Investigate structure-activity relationships
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Develop chemical tools for studying biological processes
Comparative Analysis with Related Compounds
To better understand the unique properties of methyl 2-chloro-4-hydrazinylbenzoate hydrochloride, it is valuable to compare it with related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride | 1279865-13-2 | C₈H₁₀Cl₂N₂O₂ | 237.08 g/mol | Reference compound |
| Methyl 2-chloro-4-hydrazinylbenzoate (free base) | 635325-33-6 | C₈H₉ClN₂O₂ | 200.62 g/mol | Lacks HCl salt formation |
| Methyl 4-hydrazinylbenzoate hydrochloride | 6296-89-5 | C₈H₁₁ClN₂O₂ | 202.64 g/mol | Lacks chloro substituent at position 2 |
| Methyl 5-chloro-2-hydrazinylbenzoate | 1261105-30-9 | C₈H₉ClN₂O₂ | 200.62 g/mol | Different positions of chloro (5) and hydrazinyl (2) groups |
The distinctive substitution pattern of methyl 2-chloro-4-hydrazinylbenzoate hydrochloride contributes to its specific chemical reactivity and biological activity profile compared to these structurally related compounds .
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